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Acetonitrile,(1H-1,2,4-triazol-3-ylthio)-

Cat. No.: B13803238
M. Wt: 140.17 g/mol
InChI Key: BYGXNCFMLARLAO-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Modern Organic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of a vast array of functional molecules. Its significance stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These characteristics make the 1,2,4-triazole nucleus a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. urfu.ruisres.orgmdpi.com The planarity of the triazole ring and its aromatic character contribute to its stability and influence its interactions with biological macromolecules. wikipedia.org

Overview of Thioether Linkages in Heterocyclic Systems

Thioether linkages (C-S-C) are integral components in a multitude of organic molecules, including many heterocyclic systems. The presence of a sulfur atom in a thioether imparts specific physicochemical properties to a molecule. Compared to their ether (C-O-C) analogs, thioethers are generally less polarized, more lipophilic, and the sulfur atom is more nucleophilic. The sulfur atom in a thioether can also be oxidized to form sulfoxides and sulfones, which further expands the chemical diversity and potential applications of the parent molecule. In the context of heterocyclic chemistry, the introduction of a thioether group can modulate a compound's steric and electronic profile, influencing its reactivity and biological interactions.

Contextualization of 2-((1H-1,2,4-Triazol-3-yl)thio)acetonitrile Derivatives within Broader Chemical Research

The compound 2-((1H-1,2,4-triazol-3-yl)thio)acetonitrile, also known as Acetonitrile (B52724), (1H-1,2,4-triazol-3-ylthio)-, combines the key structural features of a 1,2,4-triazole ring, a thioether linkage, and a nitrile-containing side chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests its relevance as a versatile synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a variety of other functional groups and more complex molecular architectures. The thioether linkage provides a point for further functionalization, and the triazole core itself can be substituted to fine-tune the molecule's properties. Therefore, this compound is well-positioned as a building block for the synthesis of more elaborate molecules with potential applications in materials science and agrochemicals.

A plausible synthetic route to Acetonitrile, (1H-1,2,4-triazol-3-ylthio)- involves the reaction of 1H-1,2,4-triazole-3-thiol with chloroacetonitrile. This straightforward nucleophilic substitution reaction is a common method for the formation of thioether bonds.

Reactant 1Reactant 2ProductReaction Type
1H-1,2,4-triazole-3-thiolChloroacetonitrileAcetonitrile, (1H-1,2,4-triazol-3-ylthio)-Nucleophilic Substitution

Historical Development and Evolution of Synthetic Approaches to Analogous Structures

The synthesis of 1,2,4-triazoles has a rich history, with several named reactions forming the foundation of their preparation. The Pellizzari reaction, first reported in the late 19th century, involves the reaction of an amide with a hydrazide. scispace.comresearchgate.net Another classical method is the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines. scispace.comresearchgate.net

Over the years, synthetic methodologies have evolved to offer greater efficiency, milder reaction conditions, and broader substrate scope. Modern approaches often employ cyclization reactions of various precursors. For instance, the reaction of thiosemicarbazide (B42300) with formic acid, followed by cyclization, yields 1,2,4-triazole-3-thiol, a key precursor for the title compound. wikipedia.org The development of microwave-assisted and ultrasound-promoted synthesis has also significantly accelerated the preparation of 1,2,4-triazole derivatives. tijer.org The synthesis of thio-substituted triazoles often involves the reaction of a triazole-thiol with an appropriate electrophile, a strategy that remains a cornerstone in the construction of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4S B13803238 Acetonitrile,(1H-1,2,4-triazol-3-ylthio)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile

InChI

InChI=1S/C4H4N4S/c5-1-2-9-4-6-3-7-8-4/h3H,2H2,(H,6,7,8)

InChI Key

BYGXNCFMLARLAO-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)SCC#N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Acetonitrile, 1h 1,2,4 Triazol 3 Ylthio Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Acetonitrile (B52724), (1H-1,2,4-triazol-3-ylthio)- derivatives, offering detailed information about the molecular framework through the analysis of different nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy is instrumental in identifying the proton environments within the molecular structure of 1,2,4-triazole (B32235) derivatives. In the ¹H NMR spectra of various 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivatives, a characteristic singlet for the methylene (CH₂) protons attached to C-5 is observed around δ 4.42 ppm. urfu.ru Olefinic protons present in these structures typically show doublets, with one appearing around 6.90 ppm. The coupling constants for these olefinic protons are approximately 9.1 Hz, indicating a cis geometry. urfu.ru

A key feature in the spectra of these triazole derivatives is a broad singlet corresponding to the NH proton of the triazole ring, often observed at a significantly downfield chemical shift, such as δ 12.67 ppm or δ 14.20 ppm. urfu.rumdpi.com This signal's broadness and downfield position are characteristic and indicative of its involvement in tautomeric exchange. Another broad singlet for NH₂ protons can appear around δ 5.36 ppm, which, like the NH proton signal, disappears upon deuteration. urfu.ru Aromatic protons in substituted derivatives typically appear as multiplets in the range of δ 7.12-7.81 ppm. urfu.ru

Table 1: Selected ¹H NMR Spectral Data for 1,2,4-Triazole Derivatives

Compound/Derivative Functional Group Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (4a) CH₂ 4.42 Singlet urfu.ru
NH₂ 5.36 Broad Singlet urfu.ru
Olefinic H 6.90 Doublet, J ≈ 9.1 urfu.ru
NH (triazole) 12.67 Broad Singlet urfu.ru
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (3) NH (triazole) 14.20 Broad Singlet mdpi.com
CH (triazole) 8.53 Singlet mdpi.com
CH (lactone) 4.53 Triplet, J = 9.4 mdpi.com
CH₂ (lactone) 4.28 - 4.36 Multiplet mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecules. For 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivatives, the methylene carbon (CH₂) signal appears around δ 59.6 ppm. urfu.ru The carbon atoms of the 1,2,4-triazole ring, C-3 and C-5, show characteristic signals in the downfield region, for instance at δ 156.9 ppm and δ 160.7 ppm, respectively. urfu.ru In the case of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons resonate at δ 155.96 ppm and δ 146.10 ppm. mdpi.com The carbonyl carbon (C=O) of the lactone ring in this derivative is observed at δ 174.82 ppm. mdpi.com

Table 2: Selected ¹³C NMR Spectral Data for 1,2,4-Triazole Derivatives

Compound/Derivative Carbon Atom Chemical Shift (δ, ppm) Reference
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivative CH₂ 59.6 urfu.ru
C-3 (triazole) 156.9 urfu.ru
C-5 (triazole) 160.7 urfu.ru
Aromatic/Olefinic Carbons 125.2 - 149.8 urfu.ru
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (3) C=O 174.82 mdpi.com
C-3/C-5 (triazole) 155.96 mdpi.com
C-5/C-3 (triazole) 146.10 mdpi.com
CH₂-O 66.80 mdpi.com
CH 42.20 mdpi.com

Investigation of Annular Prototropic Tautomerism by NMR

The 1,2,4-triazole ring is known to exhibit annular prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the ring. researchgate.netnih.gov This dynamic equilibrium is a significant aspect of triazole chemistry. unt.edu NMR spectroscopy is a powerful tool for studying this phenomenon. The presence of a broad signal for the NH proton in ¹H NMR spectra, often at a very low field (δ 13.80–14.30 ppm), is a key piece of evidence for the existence of tautomers in solution. mdpi.com The position and shape of this signal can be influenced by solvent, temperature, and substituents on the triazole ring. mdpi.com The observation of this signal confirms that the compound exists predominantly in the thiol form rather than a bicyclic annelated product in certain reaction products. mdpi.com In some instances, polar solvents can slow the equilibrium exchange rate, allowing for the observation of distinct signals for the most stable tautomer in ¹³C NMR spectra. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation patterns of Acetonitrile, (1H-1,2,4-triazol-3-ylthio)- and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC/DAD-MS)

LC-MS and HPLC/DAD-MS are widely used for the separation and identification of 1,2,4-triazole derivatives in complex mixtures. nih.govresearchgate.netnih.gov These methods allow for the determination of purity and the identification of metabolites and reaction products. nih.govrsc.org

In a typical LC-MS setup for triazole derivatives, a C18 column is used for chromatographic separation. nih.govrsc.org The mobile phase often consists of a gradient mixture of acetonitrile and water, sometimes with additives like ammonium acetate to improve ionization. rsc.org For example, one method utilizes a gradient of 0-100% acetonitrile in water with 10 mM ammonium acetate. rsc.org HPLC/DAD-MS has been specifically used to analyze acetonitrilothio-1,2,4-triazoles, which were synthesized through the alkylation of 5-substituted-3-thio-1,2,4-triazoles. researchgate.net This technique confirms the successful synthesis and purity of the target compounds. It is noted that acetonitrile in the mobile phase can sometimes suppress ion formation for triazoles and other compounds. uri.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like triazole derivatives. nih.gov It allows for the sensitive detection of ionic species in solution by transferring them to the gaseous phase for mass analysis. nih.gov Neutral compounds can be analyzed by forming protonated molecules [M+H]⁺ or other adducts. mdpi.comnih.gov

The analysis of 1,2,4-triazole-3-thiones, which are precursors to (1H-1,2,4-triazol-3-ylthio)acetonitrile, has been carried out using ESI-MS to study their fragmentation pathways. nuph.edu.ua In such studies, applying different fragmentor voltages allows for controlled fragmentation, providing structural information. nuph.edu.ua For instance, the analysis of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one by LC-MS with positive electrospray ionization showed the protonated molecular ion peak at m/z 186, confirming its molecular weight. mdpi.com The use of an enclosed ESI source with a concentrated acetonitrile atmosphere has been shown to suppress background interference and enhance peptide signals, a technique that could potentially be applied to improve the analysis of triazole derivatives. nih.gov

Chemical Reactivity and Transformation Pathways of the Compound

Hydrolysis of the Nitrile Moiety to Carboxylic Acid Derivatives

The nitrile group in (1H-1,2,4-triazol-3-ylthio)acetonitrile is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of corresponding carboxylic acid derivatives. This transformation is a fundamental step in the synthesis of biologically active molecules.

Under acidic conditions, the reaction typically proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid, (1H-1,2,4-triazol-3-ylthio)acetic acid. The reaction conditions, such as the concentration of the acid (e.g., sulfuric or hydrochloric acid) and the temperature, play a crucial role in the reaction rate and yield.

Basic hydrolysis, on the other hand, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt, which upon acidification yields the desired carboxylic acid.

Detailed research has shown that the hydrolysis of related triazolylthioacetonitrile derivatives can be efficiently carried out. For instance, the synthesis of 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid was achieved through the hydrolysis of the corresponding nitrile.

Starting MaterialReagents and ConditionsProductYield (%)
(1H-1,2,4-triazol-3-ylthio)acetonitrileHCl (conc.), Reflux(1H-1,2,4-triazol-3-ylthio)acetic acidNot specified
(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetonitrileNaOH, H2O, Reflux; then HCl2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acidNot specified

Formation of Iminoether Derivatives

The nitrile functionality of (1H-1,2,4-triazol-3-ylthio)acetonitrile can be converted into iminoether derivatives, also known as imidates, through the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid catalyst, typically hydrogen chloride.

The resulting iminoether hydrochlorides are stable intermediates that can be subsequently used in the synthesis of other compounds like esters and amidines. The formation of the iminoether proceeds via the nucleophilic addition of the alcohol to the protonated nitrile.

For example, the reaction of (1H-1,2,4-triazol-3-ylthio)acetonitrile with ethanol in the presence of anhydrous HCl would yield ethyl (1H-1,2,4-triazol-3-ylthio)acetimidate hydrochloride.

Nitrile DerivativeAlcoholCatalystProduct
(1H-1,2,4-triazol-3-ylthio)acetonitrileEthanolAnhydrous HClEthyl (1H-1,2,4-triazol-3-ylthio)acetimidate hydrochloride
Substituted (triazol-3-ylthio)acetonitrilesMethanolAnhydrous HClMethyl (triazol-3-ylthio)acetimidate hydrochlorides

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Thiazolo[3,2-b]triazoles)

One of the most significant applications of (1H-1,2,4-triazol-3-ylthio)acetonitrile and its derivatives is in the synthesis of fused heterocyclic systems. The presence of the reactive nitrile group and the triazole ring allows for intramolecular cyclization reactions, leading to the formation of bicyclic systems such as thiazolo[3,2-b]triazoles.

These cyclization reactions are often initiated by the reaction of the nitrile group with a suitable reagent, followed by an intramolecular attack from one of the nitrogen atoms of the triazole ring. For instance, the reaction of (1H-1,2,4-triazol-3-ylthio)acetonitrile with α-haloketones or α-haloesters can lead to the formation of substituted thiazolo[3,2-b]triazoles.

The reaction pathway typically involves the initial alkylation of the sulfur atom, followed by cyclization. However, depending on the reaction conditions and the substrate, the cyclization can also be initiated at the nitrile group.

Reactant 1Reactant 2Product
(1H-1,2,4-triazol-3-ylthio)acetonitrileα-BromoketonesSubstituted thiazolo[3,2-b]triazoles
5-Aryl-3-mercapto-1,2,4-triazoleChloroacetonitrile5-Aryl-3-cyanomethylthio-1,2,4-triazole

Derivatization at the Triazole Ring and Thioether Linkage

Beyond the reactions of the nitrile group, (1H-1,2,4-triazol-3-ylthio)acetonitrile can undergo further derivatization at the triazole ring and the thioether linkage.

The nitrogen atoms of the 1,2,4-triazole (B32235) ring are nucleophilic and can be alkylated or acylated. For example, reaction with alkyl halides in the presence of a base can lead to N-alkylation at the N1, N2, or N4 positions of the triazole ring. The regioselectivity of this alkylation often depends on the nature of the alkylating agent and the reaction conditions.

The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone derivatives using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives can exhibit different chemical and biological properties compared to the parent thioether.

Reaction TypeReagents and ConditionsSite of DerivatizationProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3)Triazole Ring (N1, N2, or N4)N-Alkyl-(1,2,4-triazol-3-ylthio)acetonitrile
OxidationH2O2, Acetic AcidThioether Linkage(1H-1,2,4-triazol-3-ylsulfonyl)acetonitrile

Based on the current available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on Acetonitrile (B52724), (1H-1,2,4-triazol-3-ylthio)- are not readily found. General principles of computational chemistry can be applied to hypothesize its properties; however, specific research findings, data tables, and detailed analyses as requested are not present in the public domain.

Therefore, it is not possible to generate an article with the requested specific data and research findings for "Acetonitrile, (1H-1,2,4-triazol-3-ylthio)-" at this time. Further experimental and computational research on this specific compound is required to provide the detailed analysis outlined in the user's request.

Coordination Chemistry and Ligand Design with 1,2,4 Triazole Thioacetonitrile Scaffolds

Design Principles for 1,2,4-Triazole-Based Ligands

The design of ligands based on the 1,2,4-triazole (B32235) ring is a cornerstone of modern coordination chemistry, enabling the construction of everything from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). scirp.org The versatility of these ligands stems from several key structural features.

1,2,4-triazole and its derivatives are particularly noted for their ability to act as bridging ligands, connecting metal centers through their N1 and N2 atoms. nih.gov This N1-N2 bridging is a common motif that facilitates the formation of stable polynuclear complexes, including dinuclear, trinuclear, and one-dimensional chain structures. mdpi.comscispace.com The short and conjugated diatomic pathway offered by the N1-N2 bridge is effective for mediating magnetic superexchange between paramagnetic metal ions. mdpi.com

The functionality of the triazole ring can be tuned by introducing various substituents. For the (1H-1,2,4-triazol-3-ylthio)acetonitrile scaffold, the key functional groups are the thioether sulfur atom and the nitrile nitrogen atom, in addition to the triazole ring nitrogens. The sulfur atom, being a soft donor, exhibits a strong affinity for softer transition metal ions. The ligand can exist in thione-thiol tautomeric forms, which is crucial for its reactivity and coordination behavior. nih.govresearchgate.net While the thione form (C=S) is often predominant, the thiol form allows for deprotonation and coordination as an anionic ligand. nih.gov

Ligands incorporating the 1,2,4-triazole-3-thiol moiety can act as bidentate chelating agents, coordinating to a single metal center through both the sulfur atom and a nitrogen atom from the triazole ring (typically N4), forming a stable five-membered chelate ring. nih.govnih.gov The presence of the acetonitrile (B52724) group introduces an additional potential donor site (the nitrile nitrogen), although its participation in coordination is less common compared to the triazole nitrogens and the thioether sulfur. The chemical nature and placement of these substituents significantly influence the resulting complex's structure and properties. mdpi.com

Complexation Behavior with Transition Metal Ions (e.g., Zn(II), Cu(II), Ni(II))

Ligands based on 1,2,4-triazole-thioether scaffolds readily form complexes with a variety of transition metal ions, including zinc(II), copper(II), and nickel(II). The coordination mode is highly dependent on the specific ligand structure, the metal ion, and reaction conditions.

Derivatives of 1,2,4-triazole have been shown to form complexes with diverse stoichiometries and geometries. For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through the sulfur and an amine nitrogen to form tetrahedral complexes with Ni(II) and Zn(II), and a square planar complex with Cu(II). nih.govnih.gov

In many cases, the triazole ring acts as a bridge between metal centers. mdpi.com For example, trinuclear linear complexes of Mn(II), Co(II), and Ni(II) have been synthesized where the metal ions are connected by two triple N1-N2-triazole bridges. mdpi.com In such structures, the terminal metal ions can complete their coordination spheres with other ligands, such as water molecules.

The thioether group in scaffolds like (1H-1,2,4-triazol-3-ylthio)acetonitrile provides a key coordination site. Studies on related bis-1,2,4-triazole ligands containing thioether linkages show the formation of 2:1 (ligand:metal) complexes with Cu(II), Ni(II), and Zn(II). scirp.orgisres.org The coordination often results in stable, well-defined structures. Depending on the denticity of the ligand and the preferred coordination number of the metal, mononuclear, dinuclear, or polymeric structures can be achieved. scirp.orgmdpi.com

Determination of Stability Constants in Non-Aqueous Solvents (e.g., Acetonitrile)

The stability of metal complexes in solution is quantified by their stability constants (or formation constants, Kf), which describe the equilibrium between the free metal ion and ligand and the resulting complex. Acetonitrile is a common non-aqueous solvent for these studies due to its ability to dissolve both the ligands and metal salts, and its wide electrochemical and spectroscopic window.

UV-Vis spectrophotometry is a powerful and accessible technique for determining stability constants in acetonitrile. scirp.orgisres.org The method typically involves titrating a solution of the ligand with a solution of the metal ion and monitoring the changes in the UV-Vis absorption spectrum. The formation of a complex leads to new spectral features, and by analyzing the absorbance data as a function of the metal and ligand concentrations, the stoichiometry and stability constant of the complex can be calculated using specialized software and modeling techniques. scirp.orgisres.org

A study on a bis-1,2,4-triazole ligand with thioether linkages provides insight into the stability of such complexes in acetonitrile. The stability constants (log Kf) for the formation of 2:1 (L2M) complexes with Cu(II), Ni(II), and Zn(II) were determined. The results showed that the zinc complex was significantly more stable than the copper and nickel complexes. scirp.orgisres.org

Table 1: Stability Constants (log Kf) for Metal-Ligand Complexes in Acetonitrile
Metal IonStoichiometry (Ligand:Metal)log KfReference
Ni(II)2:1~6.0 scirp.orgisres.org
Cu(II)2:16.01 - 6.10 scirp.orgisres.org
Zn(II)2:19.11 - 9.12 scirp.orgisres.org

These constants are influenced by factors including the nature of the metal ion, the ligand's donor atoms, and the solvent. isres.org The high stability of the Zn(II) complex in this example highlights the strong affinity of the triazole-thioether scaffold for this particular metal ion.

Spectroscopic Characterization of Metal-Ligand Complexes (e.g., UV-Vis Spectrophotometry)

Spectroscopic methods are indispensable for characterizing metal-ligand complexes. UV-Vis spectrophotometry is not only used to determine stability constants but also to confirm complex formation. Upon coordination of a ligand to a metal ion, the electronic environment of the chromophoric parts of the ligand changes, resulting in shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts) or the appearance of new bands, such as metal-to-ligand charge transfer (MLCT) bands. scirp.orgisres.org By monitoring these spectral changes during a titration, the formation of the complex can be followed.

Infrared (IR) spectroscopy is another crucial tool for characterizing these complexes. It provides information about the ligand's coordination mode by observing shifts in the vibrational frequencies of key functional groups. For ligands containing a 1,2,4-triazole-3-thione moiety, the C=S stretching vibration is a key diagnostic peak. A shift in this peak upon complexation can indicate coordination through the sulfur atom. nih.govresearchgate.net Similarly, changes in the N-H and C=N stretching vibrations of the triazole ring can confirm the involvement of the ring nitrogen atoms in bonding to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also used, particularly for complexes with diamagnetic metal ions like Zn(II). 1H and 13C NMR spectra of the complex, when compared to those of the free ligand, can show significant chemical shifts for protons and carbons near the coordination sites, providing evidence of complex formation in solution. nih.gov

Structural Analysis of Coordination Compounds

Structural analyses of complexes with 1,2,4-triazole-based ligands have revealed a rich variety of architectures. For example, X-ray crystallography has confirmed the linear, trinuclear structure of complexes where three metal centers are triply bridged by N1-N2 atoms of six triazole ligands, resulting in octahedral coordination geometries for the metal ions. mdpi.com In other cases, for mononuclear complexes, geometries such as distorted octahedral, square-pyramidal, and tetrahedral have been established. nih.govmdpi.com

For ligands containing the 1,2,4-triazole-3-thiol group, X-ray studies have confirmed bidentate coordination through the sulfur and a ring nitrogen, forming chelate rings. mdpi.com The analysis also provides details on intermolecular interactions, such as hydrogen bonding and π–π stacking, which can lead to the formation of extended supramolecular structures in the crystal lattice. Such detailed structural information is vital for understanding the properties of these coordination compounds and for the rational design of new materials.

Applications in Advanced Materials Science and Catalysis

Role as Synthetic Intermediates for Novel Heterocyclic Scaffolds in Materials Research

The foundational compound, 1H-1,2,4-triazole-3-thiol, is a cornerstone for creating a diverse array of more complex heterocyclic systems. The presence of a reactive thiol group allows for regioselective S-alkylation, leading to a variety of S-substituted derivatives, including Acetonitrile (B52724), (1H-1,2,4-triazol-3-ylthio)-. researchgate.net These derivatives serve as key intermediates in the construction of novel molecular scaffolds.

Through further chemical modifications, these intermediates can be transformed into a wide range of functional molecules. For instance, the reaction of 1H-1,2,4-triazole-3-thiol with different alkyl halides yields various thioether derivatives. researchgate.net These compounds can then undergo additional reactions, such as N-acylation or N-arylation on the triazole ring, to introduce different functional groups, thereby tuning the electronic and physical properties of the final molecule. researchgate.net This synthetic versatility allows for the creation of materials for diverse applications, from pharmaceuticals to materials science. mdpi.comisres.orgzsmu.edu.ua The ability to readily synthesize a library of derivatives makes this triazole scaffold a valuable tool for materials discovery. researchgate.netmdpi.comresearchgate.net

PrecursorReagentResulting Derivative ExampleReference
1H-1,2,4-triazole-3-thiolMethyl Iodide3-(Methylsulfanyl)-1H-1,2,4-triazole researchgate.net
1H-1,2,4-triazole-3-thiolMethyl bromoacetate(1H-1,2,4-Triazol-3-yl-sulfanyl)-acetic acid methyl ester researchgate.net
1H-1,2,4-triazole-3-thiolBenzyl chloride3-(Benzylsulfanyl)-1H-1,2,4-triazole researchgate.net
1H-1,2,4-triazole-3-thiol2-Phenoxyethyl bromide3-(2-Phenoxy-ethyl-sulfanyl)-1H-1,2,4-triazole researchgate.net
1H-1,2,4-triazole-3-thiol3-bromodihydrofuran-2(3H)-one3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one mdpi.com

Potential Integration into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes (PLEDs))

The 1,2,4-triazole (B32235) core is a subject of growing interest for applications in optoelectronics, including Organic Light-Emitting Diodes (OLEDs). nih.gov Heterocyclic compounds containing nitrogen are known to possess favorable electron-transporting properties, a crucial characteristic for efficient OLED devices. nih.gov The high nitrogen content of the 1,2,4-triazole ring influences the electron distribution within the molecule, potentially enhancing intramolecular electron transport. nih.gov

Recent research has focused on synthesizing novel 1,2,4-triazole derivatives and investigating their optoelectronic behavior through both experimental and computational methods. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been employed to predict electronic properties and explore the potential of these materials in nonlinear optical (NLO) applications. nih.govresearchgate.net NLO materials are vital for various technologies, including optical switching and data processing. Studies have shown that specific substitutions on the triazole ring can significantly impact the molecule's electronic band gap, polarizability, and hyperpolarizability, which are key metrics for NLO performance. nih.govresearchgate.net While direct integration of Acetonitrile, (1H-1,2,4-triazol-3-ylthio)- into OLEDs is still an emerging area, the promising electronic properties of the broader 1,2,4-triazole class suggest significant potential for their use as emitters, hosts, or electron-transport materials in future OLED and PLED technologies. nih.govresearchgate.nettcichemicals.com

Compound DerivativeCalculated PropertyValueSignificance for Organic ElectronicsReference
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamideEnergy Band Gap (HOMO-LUMO)4.618 eVIndicates electronic stability and influences emission color. nih.govresearchgate.net
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamideFirst Hyperpolarizability (β)6.317 x 10⁻³⁰ esuHigh value suggests strong nonlinear optical (NLO) response. nih.govresearchgate.net
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamideSecond Hyperpolarizability (γ)4.314 x 10⁻³⁵ esuIndicates potential for third-order NLO applications. nih.govresearchgate.net

Exploration in Liquid Crystalline and Optical Waveguide Applications

Furthermore, certain 1,2,4-triazole derivatives have shown remarkable capabilities in forming supramolecular structures that function as optical waveguides. rsc.org Specifically, 4-aryl-4H-1,2,4-triazoles have been observed to self-assemble into organized, ribbon-like aggregates. These microstructures can propagate photoluminescence, effectively guiding light along their length. rsc.org This waveguiding behavior is attributed to the ordered molecular packing within the aggregates, which facilitates efficient light transport. This discovery opens up possibilities for using triazole-based materials in the development of micro- and nanoscale photonic devices. mdpi.com

Catalytic Applications in Organic Transformations

While the 1,2,4-triazole scaffold is a cornerstone in the synthesis of a multitude of functional compounds, the direct application of Acetonitrile, (1H-1,2,4-triazol-3-ylthio)- as a catalyst in organic transformations is not yet a widely explored field. The existing body of research predominantly focuses on the synthesis of its derivatives and the evaluation of their biological or material properties. researchgate.netmdpi.comnih.gov The nitrogen atoms in the triazole ring and the sulfur atom of the thioether linkage possess lone pairs of electrons, suggesting potential for coordination with metal centers to form catalytic complexes. However, literature detailing the use of this specific compound or its close derivatives to actively catalyze organic reactions is limited. Future research may explore the potential of its metal complexes in areas such as cross-coupling reactions, oxidation, or reduction, where related nitrogen- and sulfur-containing heterocyclic ligands have shown promise.

Q & A

Q. What are the key physicochemical properties of Acetonitrile, (1H-1,2,4-triazol-3-ylthio)-, and how are they experimentally validated?

The compound (C₁₀H₈ClN₅S, MW 265.72) has a predicted boiling point of 525.2°C, density of 1.52 g/cm³, and pKa of 0.21 . Experimental validation involves:

  • Boiling point : Gas chromatography (GC) under controlled pressure.
  • Density : Pycnometry or vibrational densitometry.
  • pKa : Potentiometric titration in aqueous or acetonitrile-water mixtures, as described for triazole derivatives .
    Discrepancies between predicted and observed values should be analyzed using calibration with reference compounds.

Q. What synthetic routes are recommended for small-scale laboratory synthesis of this compound?

A common method involves nucleophilic substitution:

React 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with bromoacetonitrile in acetonitrile under basic conditions (e.g., K₂CO₃).

Optimize reaction time (1–12 hours) and temperature (20–60°C) via thin-layer chromatography (TLC) monitoring .

Purify via column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How can the structure of this compound be confirmed post-synthesis?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging the compound’s crystallinity .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetonitrile’s nitrile group (δ ~120 ppm in ¹³C).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 266.72) .

Advanced Research Questions

Q. How can reaction yields be improved in microwave-assisted synthesis?

  • Solvent selection : Acetonitrile is preferred due to its high dielectric constant and compatibility with microwave irradiation .
  • Power and temperature : Use 50–100 W at 85°C for 50 minutes to enhance homogeneity and reduce side reactions.
  • Catalyst optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve nucleophilic substitution efficiency .

Q. What strategies address contradictions in spectral data during structural analysis?

  • Multi-technique validation : Cross-validate NMR, IR, and HRMS data. For example, IR absorption at ~2200 cm⁻¹ confirms the -C≡N group.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Crystallographic refinement : Resolve ambiguities in tautomeric forms (e.g., 1H- vs. 4H-triazole) using SHELXL .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor via HPLC for degradation products.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • pH stability : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and purification.
  • First aid : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Applications in Research

Q. What are the potential applications of this compound in antifungal drug development?

The triazole-thioether moiety is a key pharmacophore in antifungal agents (e.g., conazoles). This compound may serve as:

  • A precursor for synthesizing derivatives targeting fungal lanosterol 14α-demethylase.
  • A substrate for structure-activity relationship (SAR) studies via modifications at the chlorophenyl or nitrile groups .

Q. How can this compound be utilized in pesticide research?

  • As a reference standard in LC-MS/MS methods for detecting triazole-based pesticides.
  • For metabolic studies in plants, focusing on thioether bond cleavage and acetonitrile release .

Methodological Troubleshooting

Q. How to resolve poor crystallization for X-ray analysis?

  • Solvent screening : Test mixtures like acetonitrile/water or DMSO/ethyl acetate.
  • Seeding : Introduce microcrystals from a similar compound.
  • Temperature gradients : Use slow cooling (0.5°C/hour) to promote crystal growth .

Q. How to mitigate byproduct formation during synthesis?

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of triazole-thiol to bromoacetonitrile.
  • Inert atmosphere : Use nitrogen to prevent oxidation of the thioether group.
  • Purification : Employ preparative HPLC with a C18 column to separate byproducts .

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